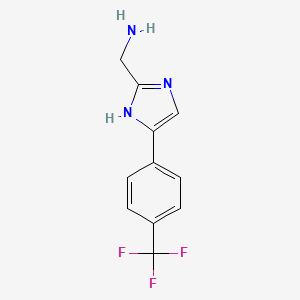
naphthalen-2-yl N-tert-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl N-tert-butylcarbamate is an organic compound with the molecular formula C15H17NO2 It is a derivative of naphthalene, where the naphthyl group is bonded to a tert-butylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalen-2-yl N-tert-butylcarbamate can be synthesized through the reaction of naphthalen-2-ylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Naphthalen-2-ylamine+tert-butyl chloroformate→Naphthalen-2-yl N-tert-butylcarbamate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-2-yl N-tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: this compound oxide.
Reduction: Naphthalen-2-ylamine.
Substitution: Naphthalen-2-yl derivatives with various substituents.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl N-tert-butylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of naphthalen-2-yl N-tert-butylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The naphthyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalen-1-yl N-tert-butylcarbamate
- Naphthalen-2-yl N-methylcarbamate
- Naphthalen-2-yl N-ethylcarbamate
Uniqueness
Naphthalen-2-yl N-tert-butylcarbamate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other naphthyl carbamates and contributes to its specific properties and applications.
Propiedades
Número CAS |
61382-92-1 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
naphthalen-2-yl N-tert-butylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)16-14(17)18-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) |
Clave InChI |
VIUHSSNMQRNVBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


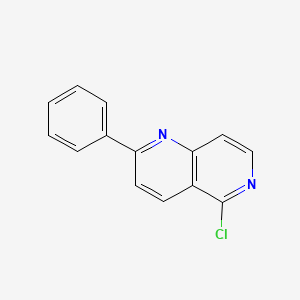
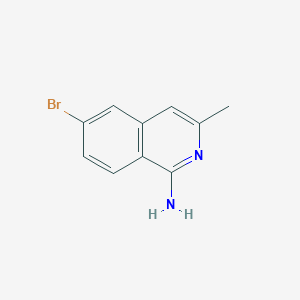
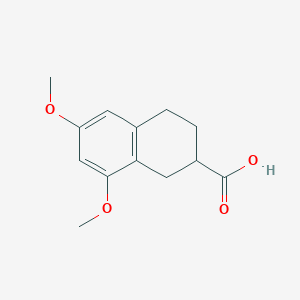
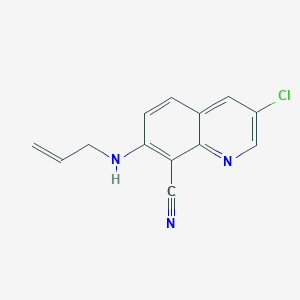

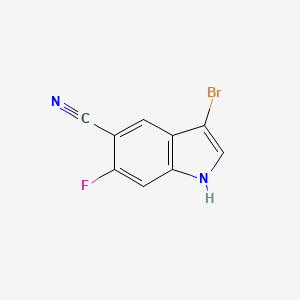
![Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate](/img/structure/B11872290.png)
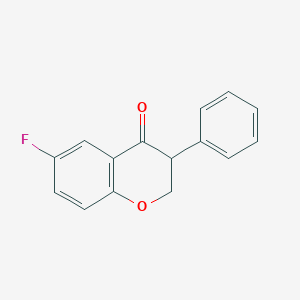
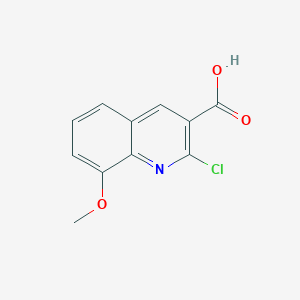
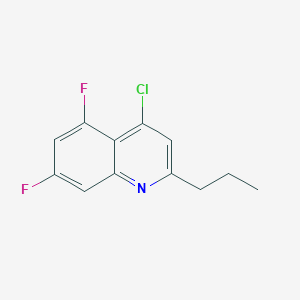
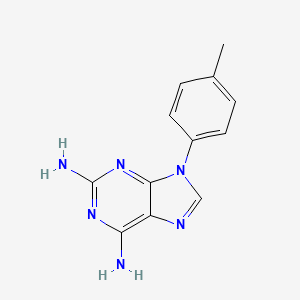
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)
